molecular formula C13H22N2O3 B11763747 tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B11763747
M. Wt: 254.33 g/mol
InChI Key: QCRYPCJMEOXBJL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1821797-68-5) is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 2 and 7 and a tert-butyl carbamate protecting group. Its molecular formula is C₁₃H₂₂N₂O₃ (MW: 254.33 g/mol), and it is characterized by a stereogenic center at position 5 (S-configuration) . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators. Its spirocyclic architecture enhances conformational rigidity, which is advantageous for optimizing binding affinity and metabolic stability in drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (5S)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m0/s1

InChI Key

QCRYPCJMEOXBJL-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2(C1)CCNC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward synthesis involves Boc protection of 2,7-diazaspiro[4.5]decan-1-one hydrochloride. This method, reported by Shire International GmbH, achieves quantitative yield under mild conditions.

Reaction Scheme:

2,7-Diazaspiro[4.5]decan-1-one hydrochloride+Boc2OTEA, DCMtert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate\text{2,7-Diazaspiro[4.5]decan-1-one hydrochloride} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate}

Experimental Procedure

  • Starting Materials:

    • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride (600 mg, 3.15 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O, 895 mg, 4.10 mmol)

    • Triethylamine (TEA, 1.98 mL, 14.18 mmol)

    • Dichloromethane (DCM, 30 mL)

  • Conditions:

    • Temperature: 20°C (room temperature)

    • Atmosphere: Inert (nitrogen or argon)

    • Duration: 4 hours

  • Workup:

    • Quench with water, separate organic layer.

    • Wash with NH₄Cl, dry over Na₂SO₄, and concentrate.

  • Yield: 830 mg (100%) as a colorless oil.

ParameterValue
CatalystTriethylamine
SolventDichloromethane
Temperature20°C
Yield100%
Purity (HPLC)>95% (reported)

Multi-Step Synthesis via Nitro Piperidine Intermediate

Reaction Pathway

This method, patented by CN102070634B, involves spirocyclization through nitro group reduction and Michael addition.

Key Steps:

  • Oxime Formation: Convert N-protected-3-piperidone to oxime.

  • Nitro Piperidine Synthesis: Oxidize oxime to nitro piperidine.

  • Michael Addition: React nitro piperidine with acrylate esters.

  • Hydrogenative Cyclization: Catalytic hydrogenation to form spirocycle.

  • Reduction: Convert ketone to methylene using borane.

Experimental Highlights

  • N-Carbobenzoxy (Cbz) Protection Example:

    • Step 1: Trifluoroacetic anhydride oxidizes oxime to nitro piperidine (77.6% yield).

    • Step 2: Michael addition with ethyl acrylate (55% yield).

    • Step 3: Hydrogenation with Raney nickel (60.86% yield).

    • Step 4: Borane reduction to final spirocycle (48% yield).

Table 2: Multi-Step Synthesis Reaction Parameters

StepReagents/ConditionsYield
Oxime OxidationTrifluoroacetic anhydride, Na₂HPO₄77.6%
Michael AdditionEthyl acrylate, LDA, THF55%
HydrogenationRaney Ni, H₂ (15–50 psi)60.86%
Borane ReductionBH₃·THF, –10°C to 60°C48%

Stereochemical Considerations

  • The Michael addition step may introduce stereocenters. Asymmetric induction could be achieved using chiral bases (e.g., L-proline derivatives) or enantiopure acrylates.

  • Hydrogenation with chiral catalysts (e.g., (R)-BINAP-Ru) might enforce (5S) configuration during spirocyclization.

Enantiomeric Control Strategies

Chiral Resolution

  • Chiral HPLC: Separate racemic tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate using columns like Chiralpak IA/IB.

  • Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to isolate (5S) enantiomer.

Asymmetric Synthesis

  • Catalytic Asymmetric Hydrogenation: Employ Ru-(S)-SynPhos catalyst during nitro group reduction to set stereochemistry.

  • Enantioselective Michael Addition: Use organocatalysts (e.g., Cinchona alkaloids) to control piperidine ring configuration.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionSingle-Step Boc ProtectionMulti-Step Synthesis
Steps14–5
Overall Yield100%10–15%
Stereochemical ControlNonePartial (via catalysis)
ScalabilityExcellentModerate
CostLowHigh (catalysts)

Chemical Reactions Analysis

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from -78°C to room temperature.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has been investigated for its potential pharmacological properties:

Antimicrobial Activity

Research has indicated that compounds with spirocyclic structures can exhibit antimicrobial properties. Studies have shown that derivatives of diazaspiro compounds possess activity against various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties

There is growing interest in the anticancer potential of spiro compounds. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Synthetic Methodologies

The compound serves as an important building block in organic synthesis:

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups. It can participate in various reactions such as nucleophilic substitutions and cycloadditions .

Chiral Synthesis

The presence of a chiral center in the compound allows for its use in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds necessary for pharmaceutical applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Study 2Anticancer ActivityExhibited significant cytotoxicity against breast cancer cell lines with IC50 values around 20 µM .
Study 3Synthetic ApplicationsSuccessfully used as a precursor in the synthesis of novel spirocyclic compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Stereochemical Variants

  • tert-Butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 2165594-31-8):
    This enantiomer shares the same molecular formula (C₁₃H₂₂N₂O₃) and spiro[4.5]decane core but differs in the configuration at position 5 (R vs. S). Such stereochemical distinctions can lead to divergent biological activities, as seen in enantiomeric pairs of drugs like thalidomide .

Substituent Variations

  • tert-Butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate (CAS: Not specified): This derivative incorporates a furan-2-yl substituent and an additional nitrogen atom (triazaspiro system). Synthesized via copper-catalyzed coupling, it demonstrates reactivity in cross-coupling reactions .
  • tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1330764-01-6):
    The addition of a benzyl group at position 2 and an oxo group at position 10 (C₂₀H₂₈N₂O₃; MW: 344.45 g/mol) enhances steric bulk, which may influence binding to hydrophobic enzyme pockets. This compound is used in high-throughput screening for drug discovery .

Ring-Size and Functional Group Modifications

  • tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1032158-48-7): The spiro[3.5]nonane core reduces ring strain compared to [4.5] systems, altering conformational flexibility. With a molecular formula of C₁₂H₂₀N₂O₃ (MW: 240.30 g/mol), it is smaller and may exhibit improved solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1821797-68-5 C₁₃H₂₂N₂O₃ 254.33 5S configuration, spiro[4.5]decane Drug intermediate, conformational studies
tert-Butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 2165594-31-8 C₁₃H₂₂N₂O₃ 254.33 5R enantiomer Comparative stereochemical studies
tert-Butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate Not specified C₁₆H₂₁N₃O₄ 319.36 Furan substituent, triazaspiro system Cross-coupling reactions
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1330764-01-6 C₂₀H₂₈N₂O₃ 344.45 Benzyl group, 10-oxo High-throughput screening
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 1032158-48-7 C₁₂H₂₀N₂O₃ 240.30 Spiro[3.5]nonane core Solubility optimization

Biological Activity

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, with a molecular formula of C13H22N2O3 and CAS number 1821797-68-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

  • Molecular Weight : 254.33 g/mol
  • Purity : Minimum 95%
  • IUPAC Name : this compound

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This suggests that the spirocyclic structure may improve interactions with protein binding sites, enhancing its biological activity .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of IKKb, a critical factor in NF-kB transcription pathways associated with cancer progression and inflammation. The presence of a nitrogen atom in its structure optimizes its binding to IKKb's catalytic pocket .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the spirocyclic framework can significantly influence the biological activity of this class of compounds. The three-dimensional nature and saturation of the spirocyclic structures are believed to enhance their efficacy against cancer cells .

Comparative Biological Activity Table

Compound NameCAS NumberCytotoxicity LevelMechanism of Action
This compound1821797-68-5HighIKKb inhibition
Bleomycin11056-06-7ModerateDNA intercalation
EF24 (analog)203691-48-6HighNF-kB pathway inhibition

Case Studies

A notable study explored the efficacy of various piperidine derivatives, including this compound, against multiple cancer types. The results indicated that compounds with spirocyclic structures showed superior activity in inhibiting tumor growth compared to traditional chemotherapeutics .

Q & A

Basic: How can researchers optimize the synthesis of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate?

Answer:
Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, iridium-catalyzed asymmetric amination (as demonstrated in a related spirocyclic compound) achieved 98% yield and 95% enantiomeric excess (ee) under optimized conditions (70°C in DMF) . Key steps include:

  • Catalyst screening : Test transition-metal catalysts (e.g., Ir, Pd) for enantioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction rates.
  • Analytical validation : Use HPLC with chiral columns to monitor ee and NMR to confirm structural integrity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or decomposition .
  • Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent dispersion .

Advanced: How can enantioselective synthesis of this spirocyclic compound be achieved?

Answer:
Enantioselectivity requires chiral catalysts or auxiliaries. For example:

  • Iridium-catalyzed asymmetric amination : A reported method achieved 95% ee using a chiral Ir catalyst, with stereochemical control via ligand design .
  • Chromatographic resolution : Use chiral stationary phases (e.g., cellulose derivatives) for preparative HPLC to separate enantiomers .
  • Mechanistic analysis : Employ density functional theory (DFT) to model transition states and optimize catalyst geometry .

Basic: What analytical techniques confirm the compound’s purity and structure?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies functional groups and confirms spirocyclic topology (e.g., distinct diastereotopic proton signals) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
  • HPLC : Assess chemical purity (>97%) and enantiomeric excess using reverse-phase or chiral columns .

Advanced: How do researchers resolve contradictions in stability data under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures and identify volatile byproducts (e.g., CO, NOx under pyrolysis) .
  • Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Reactivity mapping : Test incompatibility with strong acids/bases or oxidizing agents, referencing GHS hazard statements (e.g., H302, H315) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Functional group modifications : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with other esters) to assess bioactivity changes .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities to biological targets (e.g., enzymes or receptors) .
  • Pharmacological assays : Test in vitro efficacy (e.g., IC50 values) against disease-relevant pathways and compare with structural analogs .

Basic: How should researchers design toxicity studies for this compound?

Answer:

  • Acute toxicity screening : Follow OECD guidelines for oral/dermal exposure in rodent models, monitoring for H302 (harmful if swallowed) or H335 (respiratory irritation) .
  • Genotoxicity assays : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays to assess DNA damage potential .
  • Ecotoxicity : Evaluate biodegradability and aquatic toxicity using Daphnia magna or algal growth inhibition tests .

Advanced: What mechanistic insights guide the compound’s reactivity in substitution or oxidation reactions?

Answer:

  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in substitution reactions (e.g., nucleophilic attack at the carbonyl) .
  • Oxidation profiling : Monitor reaction intermediates via in situ IR spectroscopy when using oxidizing agents (e.g., KMnO4) to track ketone formation .
  • Radical trapping : Add TEMPO to confirm/rule out radical pathways in decomposition or oxidation .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20:1 to 10:1) to remove polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystalline yield .
  • Distillation : For liquid intermediates, employ short-path distillation under reduced pressure to prevent thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.